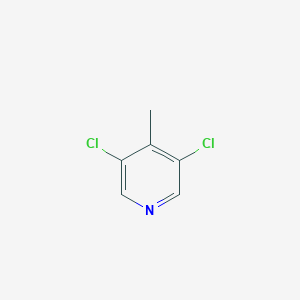
3,5-Dichlor-4-methylpyridin
Übersicht
Beschreibung
3,5-Dichloro-4-methylpyridine (3,5-DCMP) is an organic compound that is used in a variety of scientific research and laboratory experiments. It is an important precursor to many other compounds and is also used in the synthesis of numerous materials. 3,5-DCMP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Chlorotrope Umlagerung
3,5-Dichlor-4-methylpyridin wird bei der chlorotropen Umlagerung von 3,5-Dichlor-3-cyano-4-methylpyridin-2,6 (1H)-dion in einem Medium aus polaren Lösungsmitteln eingesetzt . Dieser Prozess führt zur Synthese von 5-Chlor-3-cyano-6-hydroxy-4-methylpyridin-2-on .
Synthese von Trifluormethylpyridinen
This compound wird bei der Synthese von Trifluormethylpyridinen eingesetzt . Trifluormethylpyridine sind wichtige Strukturmotive in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen .
Pflanzenschutz
Trifluormethylpyridine, die unter Verwendung von this compound synthetisiert werden, werden zum Schutz von Nutzpflanzen vor Schädlingen verwendet . Fluazifop-butyl war das erste Trifluormethylpyridin-Derivat, das auf dem agrochemischen Markt eingeführt wurde .
Pharmazeutische Anwendungen
Mehrere Trifluormethylpyridin-Derivate werden in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten .
Zwischenprodukt für die Synthese von Pflanzenschutzmitteln
Unter den Trifluormethylpyridin-Derivaten ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemisches Zwischenprodukt für die Synthese mehrerer Pflanzenschutzmittel verwendet wird, am stärksten nachgefragt .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, wurde durch die Verwendung von this compound ermöglicht
Wirkmechanismus
Target of Action
3,5-Dichloro-4-methylpyridine is a key intermediate in the synthesis of several substituted pyridine-3-sulfonyl chlorides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s success in the sm cross-coupling pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3,5-Dichloro-4-methylpyridine is the synthesis of several substituted pyridine-3-sulfonyl chlorides . These compounds are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids find use as pharmaceuticals, plant growth regulators, herbicides, etc .
Action Environment
The action of 3,5-Dichloro-4-methylpyridine is influenced by environmental factors such as the presence of polar solvents . For instance, isomeric conversion of 3,5-dichloro-3-cyano-4-methylpyridine-2,6 (1H)-dione to 5,5-dichloro-3-cyano-4-methylpyridine-2,6 (1H)-dione occurs in polar solvents . This shows that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dichloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHYECGRNFZJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449543 | |
| Record name | 3,5-Dichloro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-46-0 | |
| Record name | 3,5-Dichloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100868-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
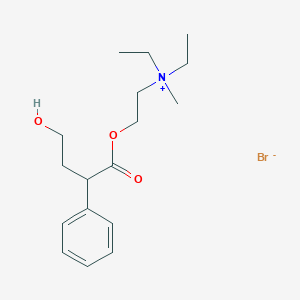
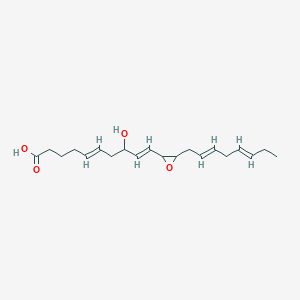
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
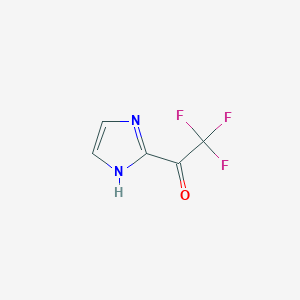
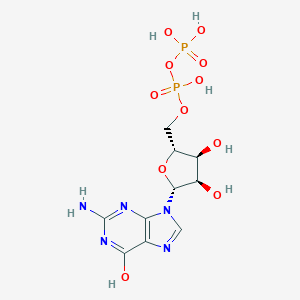
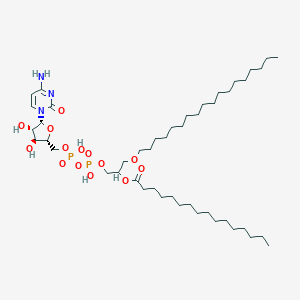
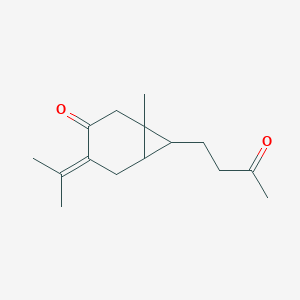
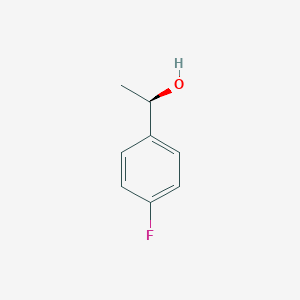

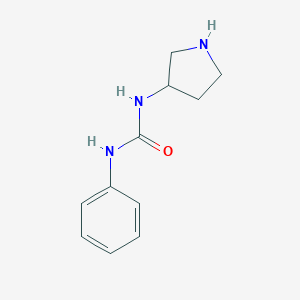
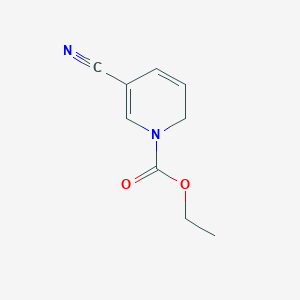
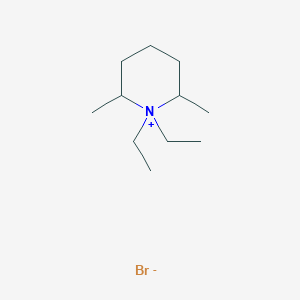
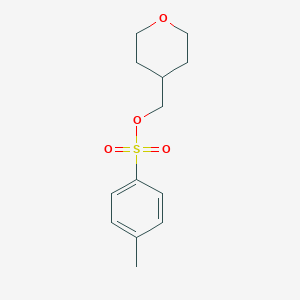
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
